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2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone

Lipophilicity Membrane Permeability DNA-Binding Polyamides

Synthesizing DNA-binding polyamides with unambiguous SAR is hindered by confounding H-bond effects from N-H pyrrole precursors. This N-ethyl-4-nitro-2-trichloroacetylpyrrole eliminates H-bond donor interference, providing a direct route to N-ethyl pyrrole amino acid building blocks for hairpin polyamides and pyrrolomycin antibiotics. • Zero H-bond donors vs. N-H analog-enables clean lipophilicity-driven SAR interpretation • ΔLogP ≈ +0.3 to +1.1 vs. N-methyl analog-tunes membrane permeability and DNA-binding kinetics • Direct precursor for gene expression modulators and anti-MRSA agents (class MIC 0.78-1.56 μg/mL benchmark)

Molecular Formula C8H7Cl3N2O3
Molecular Weight 285.5
CAS No. 942296-58-4
Cat. No. B3060871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone
CAS942296-58-4
Molecular FormulaC8H7Cl3N2O3
Molecular Weight285.5
Structural Identifiers
SMILESCCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3
InChIKeyQQNJGWQPBAGHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone: Key Synthetic Intermediate


2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone (CAS 942296-58-4) is a nitro-pyrrole derivative featuring a trichloroacetyl group at the 2-position and an N-ethyl substituent. It is primarily utilized as a synthetic building block in the preparation of DNA minor-groove binding polyamides (lexitropsins) and nitro-pyrrolomycin antibiotics [1]. The compound is characterized by a molecular formula of C₈H₇Cl₃N₂O₃, a molecular weight of 285.5 g/mol, and is typically supplied at 95% purity .

N-Ethyl Analog Substitution Limitations


In the synthesis of sequence-specific DNA-binding polyamides and antimicrobial pyrrolomycins, the N-alkyl substituent on the pyrrole ring critically modulates the molecule's lipophilicity, DNA-binding kinetics, and solubility. Substitution of the N-ethyl group with the commonly available N-methyl analog (CAS 120122-47-6) or the N-H variant (CAS 53391-50-7) alters the computed LogP by approximately 1.0 unit and changes the hydrogen bonding profile, which can compromise membrane permeability, sequence specificity, and biological activity of the final polyamide construct [1][2].

Quantitative Differentiation Evidence for N-Ethyl Analog


Elevated Lipophilicity for Membrane Permeability

The computed LogP (XLogP3-AA) for the target N-ethyl compound is 2.7, compared to 2.4 for the N-methyl analog (CAS 120122-47-6) and 2.4 for the N-H analog (CAS 53391-50-7) [1][2][3]. Chemsrc reports a separate computed LogP of 3.49 for the target . In both cases, the N-ethyl substituent confers higher predicted lipophilicity, which is a key determinant in the passive membrane permeability required for intracellular DNA-targeting agents.

Lipophilicity Membrane Permeability DNA-Binding Polyamides

Absence of Hydrogen Bond Donors Prevents Aggregation

The target N-ethyl compound has a hydrogen bond donor (HBD) count of 0, identical to the N-methyl analog but critically different from the N-H analog (CAS 53391-50-7), which has 1 HBD due to the unsubstituted pyrrole nitrogen [1][2][3]. The presence of a hydrogen bond donor on the N-H compound can promote aggregation in solution and non-specific binding to DNA, reducing sequence specificity in polyamide applications.

Hydrogen Bonding Aggregation Specificity

Additional Rotatable Bond Enhances DNA-Binding Flexibility

The target N-ethyl compound possesses 2 rotatable bonds, compared to 1 rotatable bond for both the N-methyl analog (120122-47-6) and the N-H analog (53391-50-7) [1][2][3]. This additional rotatable bond arises from the ethyl C-C bond and provides greater conformational adaptability, which can be exploited in polyamide design to fine-tune the orientation of the pyrrole ring within the DNA minor groove.

Rotatable Bonds Conformational Flexibility DNA Recognition

N-Alkylation Drives Antibacterial Activity in Nitropyrroles

A study by Rane et al. (2014) on 4-nitropyrrole-based 1,3,4-oxadiazole derivatives demonstrated that all N-methylated compounds exhibited more potent to equal activity against MSSA (MIC 0.39–1.56 μg/mL) and MRSA (MIC 0.78–1.56 μg/mL) compared to their non-methylated counterparts, with no mammalian cytotoxicity observed in VERO cells [1]. While these data are specific to the oxadiazole scaffold and the N-methyl (not N-ethyl) substituent, they provide strong class-level evidence that N-alkylation of the 4-nitropyrrole core enhances antibacterial potency. The target N-ethyl compound, as a building block for analogous nitro-pyrrolomycins, may extend this structure-activity trend to more lipophilic substituents.

Antibacterial Activity N-Alkylation MIC MRSA

Trichloroacetyl Group Enables Facile Polyamide Ester Synthesis

The trichloroacetyl group at the 2-position serves as a versatile masked carboxylic acid synthon. Treatment of 2-trichloroacetylpyrroles with alcohols and mild base converts them directly into pyrrole esters suitable for further elaboration into polyamide antibiotics such as netropsin and distamycin analogs [1]. The target N-ethyl-4-nitro-2-trichloroacetylpyrrole thus provides a direct entry point for the synthesis of N-ethyl-substituted polyamide building blocks, which are not accessible from the corresponding N-methyl precursor without additional synthetic steps.

Trichloroacetyl Masked Carboxylic Acid Polyamide Synthesis

Application Scenarios for N-Ethyl Analog


Synthesis of N-Ethyl Hairpin Polyamides for DNA Recognition

The N-ethyl-4-nitro-2-trichloroacetylpyrrole provides a direct precursor for the synthesis of N-ethyl-substituted pyrrole amino acids used in hairpin polyamides. The N-ethyl group's increased lipophilicity (ΔLogP ≈ +0.3 to +1.1 vs. N-methyl) and conformational flexibility (2 rotatable bonds vs. 1) enable fine-tuning of DNA-binding kinetics and cellular uptake, critical for applications in gene expression modulation and antiviral therapy [1][2].

Nitro-Pyrrolomycin Lead Optimization Against MRSA

Building on the class-level evidence that N-alkylation of 4-nitropyrroles enhances antibacterial potency against MRSA (MIC 0.78–1.56 μg/mL for N-methyl oxadiazoles), the N-ethyl building block enables the synthesis of novel pyrrolomycin analogs with systematically varied lipophilicity. These compounds can be evaluated for antibacterial activity and mammalian cytotoxicity (VERO cell assay) to identify candidates with improved therapeutic indices over N-methyl leads [3].

N-Alkyl Chain Length SAR for Antimicrobial Nitropyrroles

The target compound, alongside its N-methyl (CAS 120122-47-6) and N-H (CAS 53391-50-7) analogs, forms a systematic series for probing the effect of N-alkyl chain length on antimicrobial potency, solubility, and toxicity. The zero hydrogen bond donor count of both N-alkyl analogs eliminates confounding H-bonding effects present in the N-H compound, allowing clean interpretation of lipophilicity-driven SAR trends [4].

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